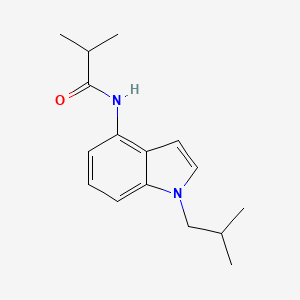

N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide

Description

N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide is an indole-derived compound characterized by a 1-isobutyl-substituted indole core linked to a 2-methylpropanamide group. The indole moiety, a bicyclic aromatic structure, is substituted at the 4-position, distinguishing it from analogs with substitutions at the 3-position (e.g., compounds in , and 7). The isobutyl group at the indole nitrogen enhances lipophilicity, while the 2-methylpropanamide side chain may influence binding affinity and metabolic stability.

Properties

Molecular Formula |

C16H22N2O |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

2-methyl-N-[1-(2-methylpropyl)indol-4-yl]propanamide |

InChI |

InChI=1S/C16H22N2O/c1-11(2)10-18-9-8-13-14(6-5-7-15(13)18)17-16(19)12(3)4/h5-9,11-12H,10H2,1-4H3,(H,17,19) |

InChI Key |

ZFMKPBHGCPCIKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution with Isobutyl Group: The indole ring is then alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutyl group.

Amidation: The final step involves the reaction of the substituted indole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide exhibits promising anticancer properties. In vitro studies have shown that it significantly inhibits the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (lung cancer) | 12.5 | Effective against non-small cell lung cancer |

| MCF-7 (breast cancer) | 15.0 | Demonstrated selective cytotoxicity |

Case Study: Tumor Growth Inhibition

In xenograft models, treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results suggest that this compound may serve as a therapeutic agent for inflammatory diseases .

Potential in Neurological Disorders

Given the structural similarities with other indole-based compounds known for their neuroprotective effects, there is potential for this compound to be explored in the context of neurological disorders such as Alzheimer's disease and depression. Further research is needed to elucidate its efficacy in these areas.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among indole derivatives arise from substituent positions and functional groups:

- Positional Isomerism: Substitution at the indole 4-position (target compound) vs.

- Functional Groups : The 2-methylpropanamide group in the target compound contrasts with the 2-fluoro-biphenyl () or 4-chlorobenzoyl groups (), which introduce halogen-mediated hydrophobic or electron-withdrawing effects .

Biological Activity

N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide, with the CAS number 1574471-87-6, is a synthetic compound characterized by its unique indole structure. This compound features an indole ring substituted with an isobutyl group and a propanamide moiety, which contributes to its potential biological activity and unique chemical properties. The molecular formula for this compound is C15H20N2O, and it has a molecular weight of approximately 218.3 g/mol.

This compound is believed to interact with various biological targets, particularly within the central nervous system (CNS). Its structural similarity to other indole derivatives suggests potential activity as a modulator of neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE) pathways. These interactions may influence mood regulation, pain perception, and other physiological processes .

Pharmacological Effects

Preliminary studies indicate that this compound may exhibit:

- Antidepressant-like effects : By modulating serotonin and norepinephrine levels, it may alleviate symptoms associated with depression.

- Analgesic properties : Potential efficacy in reducing pain through modulation of pain pathways in the CNS.

- Neuroprotective effects : Indole derivatives are often studied for their ability to protect neuronal cells from damage.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds related to this compound:

| Compound Name | CAS Number | Notable Features | Potential Biological Activity |

|---|---|---|---|

| N-(1-benzylindol-4-yl)-2-methylpropanamide | 1574471-87-6 | Benzyl substitution instead of isobutyl | Antidepressant, analgesic |

| N-(4-fluorophenyl)-2-methylpropanamide | 1574324-84-7 | Fluorophenyl group enhances lipophilicity | Increased CNS penetration |

| N-(3-hydroxyphenyl)-2-methylpropanamide | 1574473-88-X | Hydroxyl group may alter biological activity | Potential antioxidant effects |

These compounds exhibit variations in their substituents that may influence their biological activity and pharmacokinetic properties. The unique combination of an isobutyl group and an indole structure in this compound distinguishes it from others, potentially offering unique therapeutic benefits.

In Vivo Studies

Research has shown that analogs of this compound can promote cell proliferation and exhibit healing properties in animal models. For instance, studies involving E. coli-derived peptides demonstrated enhanced wound healing capabilities comparable to established treatments .

In Vitro Studies

In vitro assays have explored the compound's interaction with G protein-coupled receptors (GPCRs), which play crucial roles in mediating cellular responses to neurotransmitters. The compound's ability to bind to these receptors suggests it may modulate various signaling pathways relevant to mood disorders and pain management .

Toxicity and Safety Profile

Preliminary assessments indicate that while this compound shows promise in terms of biological activity, further studies are needed to fully understand its safety profile. Toxicity studies on similar compounds have shown varying degrees of CNS depressant effects without significant impacts on general health metrics like food consumption or weight gain .

Q & A

Q. What are the recommended synthetic routes for N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

-

Key Steps :

- Coupling Reaction : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent in DMF (dimethylformamide) to facilitate amide bond formation between the indole derivative and 2-methylpropanoyl chloride.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

-

Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of HATU) and reaction time (12–24 hours at RT). Monitor reaction progress via TLC (Rf = 0.58–0.69 in ethyl acetate/hexane 3:7) .

-

Data Table :

Parameter Optimal Condition Yield Range Coupling Agent HATU 51–89% Solvent DMF - Purification Column Chromatography >95% Purity

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm indole C-4 substitution via NMR (δ 7.2–7.4 ppm for indole protons; δ 3.1–3.3 ppm for isobutyl methylene).

- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H] ~ 285.2 g/mol).

- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Critical Note : Ensure enantiomeric purity via chiral HPLC if stereocenters are present (e.g., indole substitution patterns) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer :

-

SAR Design :

- Substituent Variation : Modify the indole moiety (e.g., 3- vs. 4-position substitution) to evaluate binding affinity changes.

- Propanamide Chain Optimization : Introduce methyl or fluorine groups to alter lipophilicity (logP) and metabolic stability.

-

Case Study : Analogues with 4-fluorobenzyl groups (logD = -1.00 at pH 7.4) showed improved CNS penetration compared to unsubstituted derivatives .

-

Data Table :

Derivative Modification logP Bioactivity (IC50) Parent Compound None 0.14 1.2 µM 4-Fluoro Derivative Fluorine at C-4 -1.00 0.8 µM

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer :

- Troubleshooting Steps :

- Pharmacokinetics (PK) Analysis : Measure plasma half-life and bioavailability (e.g., C and AUC via LC-MS/MS).

- Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation assays.

- Dose Escalation : Test higher doses in vivo if first-pass metabolism limits efficacy (e.g., SNAP 94847 required chronic dosing for sustained effects) .

- Case Example : A study on MCHR1 antagonists showed acute administration had no effect, while chronic dosing (14 days) reduced anxiety-like behavior in mice .

Q. What methodologies are recommended for assessing the compound’s potential off-target effects in neurological studies?

Methodological Answer :

- Experimental Design :

- Receptor Panels : Screen against GPCRs (e.g., 5-HT, dopamine D2) using radioligand binding assays.

- Cytotoxicity Assays : Test hippocampal neuron viability via MTT assay (IC > 50 µM indicates low neurotoxicity).

- Methemoglobin Formation : Monitor hemoglobin oxidation in erythrocyte models to rule out hematological toxicity .

- Key Finding : Derivatives with bulky substituents (e.g., 4-methoxyphenyl) showed reduced off-target binding .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) across studies?

Methodological Answer :

- Validation Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.